molecular formula C6H4N2OS B8766637 2-Amino-5-formylthiophene-3-carbonitrile

2-Amino-5-formylthiophene-3-carbonitrile

Cat. No.: B8766637
M. Wt: 152.18 g/mol
InChI Key: VDDXRGXGWQSXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-formylthiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with amino (–NH₂), formyl (–CHO), and cyano (–CN) groups at positions 2, 5, and 3, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems such as thienopyrimidines and thienothiazines. Its reactivity stems from the electron-withdrawing cyano group and the nucleophilic amino group, which facilitate condensation and cyclization reactions .

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

2-amino-5-formylthiophene-3-carbonitrile

InChI

InChI=1S/C6H4N2OS/c7-2-4-1-5(3-9)10-6(4)8/h1,3H,8H2

InChI Key

VDDXRGXGWQSXGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C#N)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The substitution pattern on the thiophene ring critically influences the compound’s reactivity and applications. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
2-Amino-5-formylthiophene-3-carbonitrile –NH₂ (2), –CHO (5), –CN (3) C₆H₄N₂OS 168.18* Formyl group enhances electrophilicity; used in multicomponent reactions.
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile –Cl (4), –CHO (5), –CN (3) C₆H₃ClN₂OS 186.61 Chlorine increases lipophilicity; potential antimicrobial applications .
2-Amino-4,5-dimethylthiophene-3-carbonitrile –CH₃ (4,5), –CN (3) C₇H₈N₂S 152.22 Methyl groups improve stability; precursor for agrochemicals .
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile –NO₂ (aryl), –CH₃ (5) C₁₂H₉N₃O₂S 259.28 Nitro group enables π-stacking; explored in dye synthesis .

Pharmaceutical Relevance

  • Antimicrobial Potential: Chlorinated derivatives (e.g., 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile) show enhanced bioactivity due to improved membrane penetration .

Material Science

  • Crystal Engineering: Hydrogen-bonding networks in derivatives like 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile stabilize supramolecular architectures, relevant for optoelectronic materials .

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